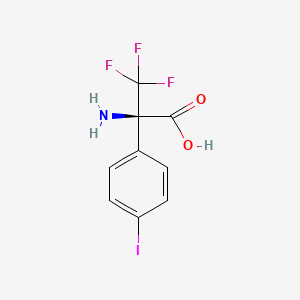
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group and an iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid typically involves the introduction of the trifluoromethyl group and the iodophenyl group onto a suitable amino acid precursor. One common method involves the use of trifluoromethylation reagents and iodination reactions under controlled conditions. For example, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates, while the iodophenyl group can be introduced using iodine or iodinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the iodophenyl group may yield phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable for the development of new materials and catalysts .
Biology
In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can serve as a reporter group in NMR spectroscopy .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structural features may impart desirable pharmacokinetic and pharmacodynamic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity. It may also find applications in the production of specialty chemicals .
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The iodophenyl group can participate in halogen bonding interactions, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-3,3,3-trifluoro-2-(4-bromophenyl)propanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-(4-chlorophenyl)propanoic acid
- (2R)-2-amino-3,3,3-trifluoro-2-(4-fluorophenyl)propanoic acid
Uniqueness
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This feature distinguishes it from other similar compounds with different halogen substituents .
Eigenschaften
Molekularformel |
C9H7F3INO2 |
|---|---|
Molekulargewicht |
345.06 g/mol |
IUPAC-Name |
(2R)-2-amino-3,3,3-trifluoro-2-(4-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H7F3INO2/c10-9(11,12)8(14,7(15)16)5-1-3-6(13)4-2-5/h1-4H,14H2,(H,15,16)/t8-/m1/s1 |
InChI-Schlüssel |
CQXSFWHNULLVLU-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@](C(=O)O)(C(F)(F)F)N)I |
Kanonische SMILES |
C1=CC(=CC=C1C(C(=O)O)(C(F)(F)F)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



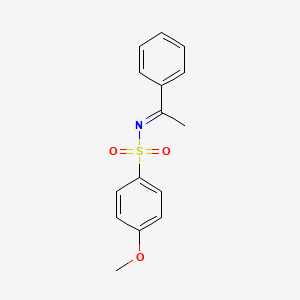
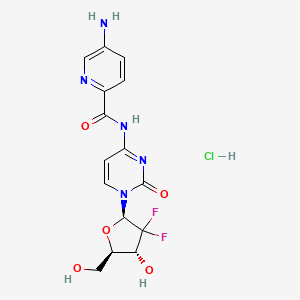
![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)

![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
![Methyl 6-fluoro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13909244.png)
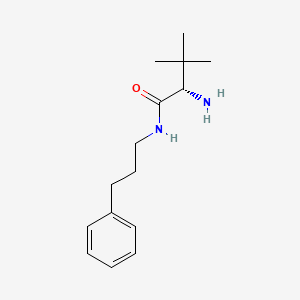

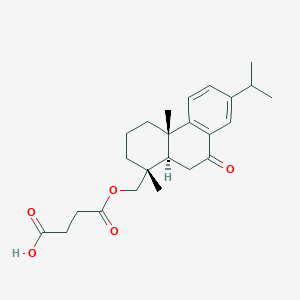
![4,5-Dihydro-2H-benzo[e]indazole](/img/structure/B13909271.png)
